SR1555 hydrochloride

RORγ Nuclear receptor Selectivity

SR1555 hydrochloride is a RORγ-selective inverse agonist (IC50=1 μM) with no activity at RORα, LXR, or FXR up to 10 μM, ensuring clean target dissection. It uniquely suppresses TH17 cell development while increasing Treg frequency, a dual functional phenotype critical for studies on immune homeostasis in rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. The HFIP-substituted biphenyl-piperazine scaffold offers a distinct chemotype for SAR and metabolic studies.

Molecular Formula C22H22F6N2O2
Molecular Weight 460.4 g/mol
Cat. No. B11929159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR1555 hydrochloride
Molecular FormulaC22H22F6N2O2
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C22H22F6N2O2/c1-15(31)30-12-10-29(11-13-30)14-16-2-4-17(5-3-16)18-6-8-19(9-7-18)20(32,21(23,24)25)22(26,27)28/h2-9,32H,10-14H2,1H3
InChIKeyLTFVNEZXOPUABB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SR1555: Hexafluoroisopropanol-Containing Piperazine Derivative as a Selective RORγ Inverse Agonist for Autoimmune and Metabolic Research


1-[4-[[4-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone (SR1555) is a synthetic small molecule characterized by a central ethanone-substituted piperazine ring linked via a methylene bridge to a biphenyl system bearing a terminal hexafluoroisopropanol (HFIP) moiety [1]. The compound is a selective inverse agonist of the retinoic acid receptor-related orphan nuclear receptor gamma (RORγ), a transcription factor critically involved in TH17 cell differentiation and IL-17 production [2]. SR1555 demonstrates high target specificity, showing no activity against LXR, FXR, or RORα in co-transfection assays, and suppresses endogenous IL-17A gene expression in EL4 cells by greater than 70% at 10 μM [3]. The hexafluoroisopropanol group contributes to distinct physicochemical properties that influence receptor binding and metabolic stability .

Why SR1555 Cannot Be Replaced by Other RORγ Inverse Agonists Without Validated Comparative Data


RORγ inverse agonists exhibit significant structural and pharmacological heterogeneity, leading to divergent selectivity profiles, potency ranges, and functional outcomes. For instance, the dual RORα/γ inverse agonist SR1001 (IC50 = 117 nM for RORγ) suppresses both RORα and RORγ, which may introduce circadian rhythm or metabolic liabilities due to RORα modulation [1]. More potent clinical-stage candidates such as GSK2981278 (IC50 = 3.2 nM) or VTP-43742 (IC50 = 57 nM) exhibit nanomolar potency but have distinct chemical scaffolds (e.g., pyrazinone or tricyclic cores) that confer different off-target profiles and pharmacokinetic behaviors . SR1555 occupies a unique position as a micromolar-potency, high-selectivity tool compound with demonstrated dual action on TH17 suppression and Treg stimulation—a functional phenotype not uniformly observed across all RORγ modulators [2]. Substituting SR1555 with another RORγ ligand without confirming equivalent selectivity and functional readouts risks invalidating experimental conclusions and cross-study comparability.

Quantitative Differential Evidence: SR1555 vs. RORγ Inverse Agonist Comparators


Target Selectivity Profile: SR1555 vs. Dual RORα/γ Inverse Agonist SR1001

SR1555 demonstrates strict RORγ selectivity, whereas the comparator SR1001 is a dual RORα/γ inverse agonist. In GAL4-NR chimeric co-transfection assays, SR1555 at concentrations up to 10 μM showed no activity at GAL4-LXRα, GAL4-FXR, or GAL4-RORα, while repressing RORγ with an IC50 of ~1.5 μM [1]. In competitive radioligand binding assays, SR1555 displaced [³H]-T0901317 from the RORγ ligand binding domain with an IC50 of 1 μM, but showed no displacement at RORα [2].

RORγ Nuclear receptor Selectivity

Functional Selectivity: SR1555 vs. GSK2981278 in TH17 vs. Treg Modulation

SR1555 exhibits a distinct functional phenotype compared to more potent RORγ inverse agonists such as GSK2981278. In primary murine splenocyte cultures under TH17 polarizing conditions (TGFβ + IL-6), 10 μM SR1555 suppressed Il17a mRNA expression while simultaneously increasing Foxp3 expression under Treg polarizing conditions (TGFβ + IL-2) [1]. GSK2981278, despite its higher potency (IC50 = 3.2 nM in TH17 differentiation assays), has not been reported to enhance Treg frequency [2].

Th17 Treg Immunomodulation

Cytokine Suppression Selectivity: SR1555 vs. SR2211

SR1555 displays a distinct pattern of cytokine gene suppression compared to the more potent RORγ inverse agonist SR2211 (IC50 = 320 nM). In TH17-polarized murine splenocytes, 10 μM SR1555 preferentially inhibited Il17a mRNA with weaker effects on Il17f, Il21, and Il22 [1]. SR2211, in contrast, has been reported to broadly suppress multiple TH17-associated cytokines [2].

IL-17 Cytokine Selectivity

Off-Target Selectivity: SR1555 vs. T0901317

SR1555 was derived from the LXR agonist T0901317 through structural optimization to eliminate LXR and FXR activity. In GAL4-NR co-transfection assays, SR1555 showed no activity at GAL4-LXRα or GAL4-FXR at concentrations up to 10 μM, whereas T0901317 potently activates LXRα (EC50 = 20 nM) and FXR (EC50 = 5 μM) [1].

LXR FXR Off-target

Chemical Scaffold Uniqueness and Physicochemical Differentiation

SR1555 contains a hexafluoroisopropanol (HFIP) group linked to a biphenyl-piperazine core, a structural motif distinct from most RORγ inverse agonists which commonly feature sulfonamide, pyrazinone, or tricyclic cores. The HFIP moiety enhances hydrogen-bonding capacity (pKa ~9.3 for the hydroxyl proton) and increases lipophilicity (cLogP ~4.2 calculated) , potentially influencing membrane permeability and metabolic stability compared to non-fluorinated analogs [1].

Hexafluoroisopropanol Scaffold Physicochemical

High-Value Research Applications for SR1555 Based on Differential Evidence


Dissecting RORγ-Specific vs. RORα-Mediated Functions in TH17 Biology

SR1555's strict RORγ selectivity (IC50 = 1 μM at RORγ, no activity at RORα up to 10 μM) enables clean dissection of RORγ-specific contributions to TH17 differentiation without confounding RORα modulation. This contrasts with dual RORα/γ inverse agonists such as SR1001, which cannot separate receptor-specific effects [1]. Researchers investigating the distinct roles of RORα and RORγ in autoimmune pathogenesis should prioritize SR1555 over dual modulators to avoid ambiguous interpretations.

Investigating the TH17/Treg Balance in Autoimmune Disease Models

SR1555 is uniquely positioned as a RORγ inverse agonist that both suppresses TH17 cell development and increases T regulatory cell frequency. This dual functional phenotype, demonstrated by increased Foxp3 expression under Treg polarizing conditions (10 μM), is not uniformly observed across other RORγ modulators [2]. Studies focused on restoring immune homeostasis in models of rheumatoid arthritis, multiple sclerosis, or inflammatory bowel disease should select SR1555 to capture both immunomodulatory axes simultaneously.

Metabolic Research Requiring RORγ Modulation Without LXR/FXR Interference

SR1555's clean selectivity profile, devoid of LXRα and FXR activity at concentrations up to 10 μM, makes it the tool compound of choice for metabolic studies where LXR-mediated cholesterol metabolism or FXR-mediated bile acid signaling would confound results [3]. Applications include investigation of RORγ's role in adipogenesis, thermogenesis, and lipid metabolism, as demonstrated in the anti-obesity study where SR1555 (20 mg/kg oral) induced thermogenic gene expression in adipose tissue [4].

Medicinal Chemistry Scaffold Hopping and SAR Studies

The hexafluoroisopropanol-biphenyl-piperazine scaffold of SR1555 represents a chemically distinct chemotype among RORγ inverse agonists, which are predominantly sulfonamide-, pyrazinone-, or tricyclic-based . Medicinal chemists seeking to explore alternative chemical space for RORγ modulation or to validate scaffold-dependent pharmacological properties should utilize SR1555 as a reference compound for comparative SAR analysis.

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